Teleocidin B4

Übersicht

Beschreibung

Teleocidin B4 is a natural product found in Kitasatospora mediocidica, Streptomyces abikoensis, and other organisms with data available.

Biologische Aktivität

Teleocidin B4 is a member of the teleocidin family, which consists of terpene indole compounds derived from Streptomyces species. This compound has garnered attention due to its potent biological activities, particularly its interaction with protein kinase C (PKC) and its nematicidal properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis pathways, and potential applications.

Overview of this compound

This compound is structurally related to other teleocidins, known for their ability to activate PKC, a critical enzyme involved in various cellular signaling pathways. The compound's biosynthesis involves several enzymatic steps, including the action of P450 monooxygenases and methyltransferases, which contribute to its unique structure and biological properties .

Activation of Protein Kinase C (PKC)

This compound activates PKC through a mechanism that involves the formation of a C-N bond facilitated by P450 oxygenases. The activation of PKC is significant because this enzyme plays a pivotal role in regulating cellular processes such as growth, differentiation, and apoptosis. The structural analysis suggests that the nine-membered indolactam V structure is crucial for this activation .

Nematicidal Activity

Recent studies have demonstrated that this compound exhibits nematicidal activity against the pine wood nematode (Bursaphelenchus xylophilus). In experiments, this compound was tested at concentrations ranging from 6.25 to 100 μM. The results indicated low nematicidal activity after 24 and 36 hours against both adult nematodes and stage juveniles (J2), suggesting that while it possesses some effect, further optimization may be necessary for practical applications .

Synthesis Pathway

The biosynthesis of this compound involves several key enzymes:

- P450 Oxygenase (TleB) : Responsible for forming the C-N bond.

- Prenyltransferase (TleC) : Catalyzes prenylation reactions.

- Methyltransferase (TleD) : Involved in C-methylation, which is critical for the cyclization process leading to the formation of this compound from its precursors .

The production of this compound can be traced back to a genomic region containing these enzymes in Streptomyces blastmyceticus. Heterologous expression studies have shown that additional methyltransferase genes are necessary for optimal production yields .

1. Biological Activity Assessment

A study assessed the biological activity of various teleocidins, including this compound, noting their effects on plant growth and nematicidal properties. The findings indicated that while some teleocidins showed significant biological effects, this compound's activity was relatively modest compared to other compounds in the family .

2. Structural Analysis

X-ray crystallographic studies have provided insights into the structural features of this compound that contribute to its biological activity. These studies revealed the importance of specific functional groups in facilitating interactions with biological targets such as PKC .

Data Table: Biological Activity Overview

| Compound | Biological Activity | Concentration Range | Observations |

|---|---|---|---|

| This compound | PKC Activation | N/A | Strong activator |

| Nematicidal Activity | 6.25 - 100 μM | Low activity after 24-36 hours |

Eigenschaften

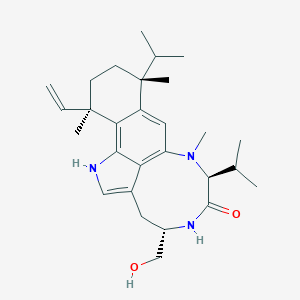

IUPAC Name |

(6S,9S,14R,17R)-17-ethenyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N3O2/c1-9-27(6)10-11-28(7,17(4)5)20-13-21-22-18(14-29-24(22)23(20)27)12-19(15-32)30-26(33)25(16(2)3)31(21)8/h9,13-14,16-17,19,25,29,32H,1,10-12,15H2,2-8H3,(H,30,33)/t19-,25-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYTUVXFLCCGCC-YGHSORLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C=C)(C)C(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@@](CC[C@]4(C)C=C)(C)C(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40911580 | |

| Record name | 13-Ethenyl-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-di(propan-2-yl)-3,4,7,8,10,11,12,13-octahydro-1H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11032-05-6, 78474-55-2 | |

| Record name | Teleocidin B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011032056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teleocidins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078474552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Ethenyl-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-di(propan-2-yl)-3,4,7,8,10,11,12,13-octahydro-1H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELEOCIDIN B4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/633532Z10M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.